
2-Chloro-3-(difluoromethoxy)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(difluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H4ClF2NO3 and a molecular weight of 223.56 g/mol It is a derivative of isonicotinic acid, featuring a chloro and difluoromethoxy substituent
Preparation Methods
One common method involves the reaction of isonicotinic acid with chlorinating agents and difluoromethoxy reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-Chloro-3-(difluoromethoxy)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where boron reagents are employed to form carbon-carbon bonds.
Common reagents used in these reactions include chlorinating agents, difluoromethoxy reagents, and boron reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-Chloro-3-(difluoromethoxy)isonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Chloro-3-(difluoromethoxy)isonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic Acid: The parent compound, lacking the chloro and difluoromethoxy groups, has different reactivity and applications.
2,6-Dichloroisonicotinic Acid: Another derivative with distinct biological activities and applications in plant protection.
3-Fluorophenyl Isocyanate: A related compound used in different synthetic applications.
Properties
Molecular Formula |
C7H4ClF2NO3 |
|---|---|
Molecular Weight |
223.56 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO3/c8-5-4(14-7(9)10)3(6(12)13)1-2-11-5/h1-2,7H,(H,12,13) |
InChI Key |
AKLZQPBIBXIUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


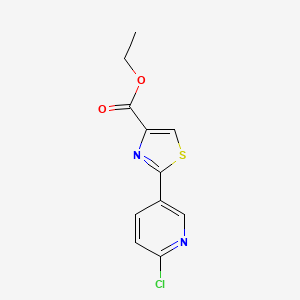
![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)
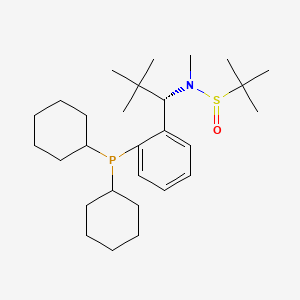
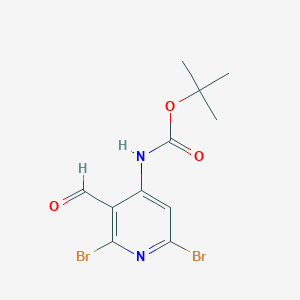
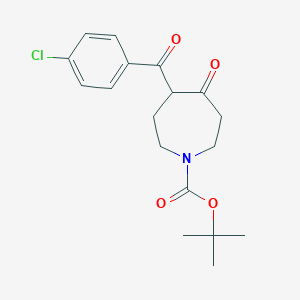
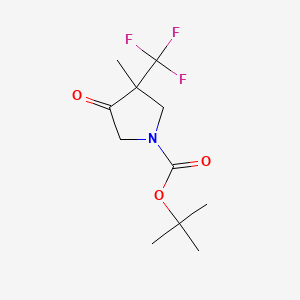
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)

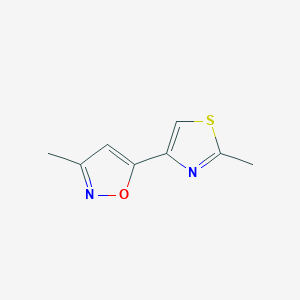
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
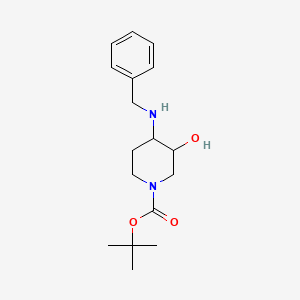
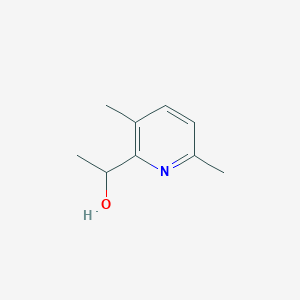
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

